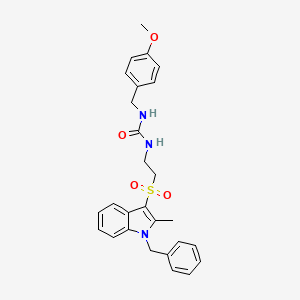

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4S/c1-20-26(24-10-6-7-11-25(24)30(20)19-22-8-4-3-5-9-22)35(32,33)17-16-28-27(31)29-18-21-12-14-23(34-2)15-13-21/h3-15H,16-19H2,1-2H3,(H2,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAQHRRDVUGIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

Urea Formation: The final step involves the reaction of the sulfonylated indole derivative with 4-methoxybenzyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the sulfonyl and urea groups.

Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

Pharmacological Applications

Anti-Cancer Activity : Research indicates that urea derivatives similar to this compound exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Anti-Inflammatory Effects : The compound has also been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, providing a basis for its application in treating inflammatory diseases .

Metabolic Disorders : There is growing interest in the use of this compound for managing metabolic disorders such as diabetes. Its mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism.

Case Study 1: Anti-Cancer Efficacy

A study published in Molecules demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of the compound, revealing its ability to downregulate TNF-alpha and IL-6 levels in LPS-stimulated macrophages. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea would likely involve interaction with specific molecular targets such as enzymes or receptors. For example, if it acts as an antidiabetic agent, it may bind to the sulfonylurea receptor on pancreatic beta cells, leading to increased insulin secretion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

- Urea backbone : Common to all compared compounds.

- Sulfonyl group : Present in the target compound and others (e.g., glimepiride, compound 21b).

- Aromatic substituents : Varied phenyl, indole, or triazole groups influence bioactivity and solubility.

Notable Analogues :

Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea)

- Structure : Contains a triazole ring and 4-methoxybenzyl group.

- Activity : Inhibits VEGFR-2 kinase activity comparably to sorafenib and downregulates PD-L1/c-Myc proteins .

- Key Difference : Triazole moiety may enhance binding to kinase domains compared to the target compound’s indole-sulfonyl group.

Activity: Enhances antiangiogenic effects (tubulogenesis inhibition) and synergizes with BMS-8 in PD-L1 inhibition .

Glimepiride (1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea)

- Structure : Sulfonylurea with a pyrroline-carboxamido group.

- Activity : Antidiabetic agent targeting ATP-sensitive K⁺ channels .

- Contrast : The target compound lacks the pyrroline-carboxamido group, suggesting divergent therapeutic applications.

Compound 19 (1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea)

Key Observations :

SAR Insights :

- Chlorophenyl groups (T.2, T.14) correlate with kinase inhibition, likely due to hydrophobic interactions.

- Methoxybenzyl substituents improve solubility but may reduce blood-brain barrier penetration.

- Indole-sulfonyl groups (target compound) could mimic ATP-binding sites in kinases, similar to sorafenib’s mode of action .

Biological Activity

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features, including the indole moiety and sulfonyl group, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 465.5 g/mol. The compound's structure includes an indole ring, a sulfonyl group, and a urea linkage, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₃S |

| Molecular Weight | 465.5 g/mol |

| CAS Number | 946351-21-9 |

| Solubility | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets . It exhibits anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. The presence of the sulfonylurea moiety suggests potential enzyme inhibition capabilities, which may play a role in its anticancer effects.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- Prostate Cancer

- Breast Cancer

- Lung Cancer

For instance, in vitro assays have shown that this compound can inhibit cell proliferation and induce apoptosis in these cancer types. The mechanism involves disruption of the cell cycle, leading to increased rates of cell death.

Case Studies

- Study on Prostate Cancer Cell Lines : A recent study evaluated the effects of this compound on prostate cancer cell lines (e.g., LNCaP). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, highlighting its potential as a therapeutic agent.

- Breast Cancer Research : In another investigation involving MCF-7 breast cancer cells, treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase, with an IC50 value around 12 µM.

Toxicity and Safety

While the compound shows promising anticancer activity, toxicity studies are crucial for understanding its safety profile. Preliminary assessments indicate moderate toxicity levels at higher concentrations; however, further studies are required to establish a comprehensive safety profile.

Future Directions

The potential applications of this compound extend beyond cancer therapy. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its effects.

- Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapy agents.

- In Vivo Studies : Conducting animal model studies to assess efficacy and safety in a biological context.

Q & A

Basic Research Question

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity ≥98%. Mobile phases (e.g., acetonitrile/water gradients) should resolve impurities from the main peak .

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., sulfonyl ethyl chain integration at δ 3.1–3.5 ppm, methoxybenzyl signals at δ 3.8 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) should match the theoretical molecular weight (e.g., [M+H]⁺ at m/z ~550). Isotopic patterns confirm sulfur and chlorine presence .

What strategies are effective in analyzing structure-activity relationships (SAR) for urea derivatives with indole and methoxybenzyl moieties?

Advanced Research Question

- Substituent Variation : Synthesize analogs with modified indole substituents (e.g., benzyl vs. phenyl groups) or methoxy positions to assess steric/electronic effects on bioactivity.

- Biological Assays : Test analogs in kinase inhibition assays (e.g., VEGFR-2) or antiproliferative screens (e.g., NCI-60 cell panel). Compare IC₅₀ values to identify critical pharmacophores .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., PD-L1), correlating substituent effects with affinity .

What are the key considerations when designing biological assays to evaluate the compound’s potential therapeutic targets?

Advanced Research Question

- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonylurea-linked compounds often target kinases or GPCRs). For example, VEGFR-2 inhibition can be assessed via ELISA-based kinase activity assays .

- Cell-Based Models : Use endothelial cell tube formation assays to study antiangiogenic effects or cancer cell lines (e.g., MCF-7) for cytotoxicity profiling. Include positive controls (e.g., sorafenib) for benchmarking .

- Dose-Response Curves : Generate GI₅₀ values (e.g., 1–50 μM range) using MTT assays, ensuring replicates to address variability .

How should contradictory data in biological activity studies be addressed, particularly regarding efficacy across different cell lines?

Advanced Research Question

- Assay Validation : Confirm consistency across labs by standardizing protocols (e.g., cell passage number, serum concentration). Use reference compounds (e.g., glimepiride for metabolic assays) to calibrate results .

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics to identify off-target effects that may explain discrepancies. For example, PD-L1 upregulation in resistant cell lines could reduce efficacy .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish significant differences. Report confidence intervals to contextualize variability .

What safety precautions are necessary when handling sulfonyl-containing compounds like this urea derivative during experimental procedures?

Basic Research Question

- Toxicity Mitigation : Use PPE (gloves, lab coat) and fume hoods to avoid dermal/oral exposure, as sulfonamides may exhibit Category 4 acute toxicity (LD₅₀ ~300–2000 mg/kg) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent sulfonic acid formation .

- First Aid : Immediate rinsing (15 min for eyes/skin) and medical consultation if irritation persists .

What computational methods are applicable for predicting the binding affinity and pharmacokinetic properties of this compound?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability. Focus on hydrogen bonds between the urea moiety and catalytic lysine residues .

- ADMET Prediction : Use tools like SwissADME to estimate logP (~3.5), solubility (<0.1 mg/mL), and CYP450 inhibition. Structural analogs suggest moderate bioavailability (F% ~30–50%) .

How can researchers troubleshoot low solubility issues during formulation studies for in vivo administration?

Advanced Research Question

- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility. For example, 20% DMSO/PBS mixtures improved glimepiride dissolution by 5-fold .

- Nanoformulations : Develop liposomal or polymeric nanoparticles (e.g., PLGA) to encapsulate the compound, targeting >80% encapsulation efficiency via solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.